3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-1-2-11-9(7-10)8-14(5-6-17-11)4-3-12(15)16/h1-2,7H,3-6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOIWDYFLOOROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCC(=O)O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a member of the oxazepine family of compounds, characterized by its unique structural features that include a fluorine atom and a propanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the context of neurological and inflammatory disorders.
The biological activity of this compound is primarily linked to its interaction with various molecular targets within the body. It has been shown to exert anticonvulsant effects , likely through modulation of neuronal excitability and inhibition of specific signaling pathways. Notably, it interacts with the Traf2- and Nck-interacting protein kinase (TNIK), which is involved in the Wnt/β-catenin signaling pathway, demonstrating its potential role in cellular signaling modulation.
Biological Activity Overview
The biological activity of 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can be summarized as follows:
Case Studies and Research Findings
- Anticonvulsant Activity : In experimental models, compounds similar to 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid have demonstrated efficacy in reducing seizure activity. For instance, studies have indicated that these compounds can significantly lower seizure thresholds in animal models when subjected to electroshock.
- Inflammatory Response : A study on related oxazepine derivatives highlighted their anti-inflammatory properties, showing that some derivatives exhibited greater efficacy than standard anti-inflammatory drugs like flurbiprofen in animal models of paw edema induced by egg albumin .
The compound's biochemical properties are noteworthy:
- Enzyme Interaction : It acts as an inhibitor of TNIK, which plays a critical role in various signal transduction pathways. This inhibition can lead to downstream effects on gene expression and cellular metabolism.
- Cellular Effects : The compound has been shown to influence cell signaling pathways significantly, potentially altering metabolic processes within neuronal cells.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Propanoic Acid vs. Nitrile: The carboxylic acid group in the target compound likely improves water solubility and enables salt formation (critical for oral bioavailability) compared to the nitrile analog ().
- Side Chain Variations: Piperazine-linked dibenzoazepine derivatives () exhibit distinct receptor binding profiles due to extended side chains, whereas the target compound’s shorter propanoic acid chain may limit off-target effects.
Pharmacological and Therapeutic Profiles
Receptor Modulation (H1/5-HT2A)
The target compound’s simpler oxazepine-propanoic acid structure may retain partial activity at these receptors but with altered selectivity due to reduced steric bulk .
NRF2 Activation
The (R)-configured propanoic acid derivative in acts as an NRF2 activator, attributed to its triazole and pyrido-oxazepine moieties. The target compound lacks these groups, implying divergent mechanisms of action. However, its carboxylic acid group could facilitate interactions with NRF2 pathway proteins, warranting further study .
Antioxidant Potential
While caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) exhibits antioxidant activity via phenolic hydroxyl groups, the target compound’s fluorine and oxazepine ring likely shift its pharmacological profile toward receptor modulation rather than direct radical scavenging .
Preparation Methods
Formation of the 7-Fluoro-2,3-dihydrobenzo[f]oxazepine Core
- The benzoxazepine ring system is often synthesized via cyclization reactions involving ortho-substituted fluorobenzene derivatives bearing amino and hydroxy groups.
- A common approach involves nucleophilic aromatic substitution on a 7-fluoro-substituted precursor, followed by intramolecular cyclization to close the oxazepine ring.
- For example, a 7-fluoro-2-aminophenol derivative can be reacted with appropriate alkylating agents under basic conditions to yield the dihydrobenzo[f]oxazepine intermediate.
Introduction of the Propanoic Acid Side Chain
- The propanoic acid moiety is typically introduced via alkylation or acylation at the 4-position of the oxazepine ring.
- One method involves the reaction of the oxazepine intermediate with haloalkyl carboxylic acid derivatives or their esters, followed by hydrolysis to yield the free acid.
- Alternatively, a nitrile intermediate such as 3-(7-fluoro-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)-3-oxopropanenitrile can be synthesized first, then converted to the corresponding propanoic acid by hydrolysis.
Stereochemical Considerations
- The compound contains chiral centers at the 4-position of the oxazepine ring.
- Stereoselective synthesis or resolution techniques are applied to obtain the desired enantiomer, as biological activity often depends on stereochemistry.
- Protection of amino groups using tert-butyl carbamates and subsequent deprotection steps are employed to control stereochemistry during synthesis.
Representative Synthetic Route (Based on Patent WO2016202253A1)
Data Table Summarizing Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | 7-fluoro-2-aminophenol or derivatives |
| Core ring closure method | Intramolecular cyclization under basic conditions |
| Side chain precursor | 3-oxopropanenitrile or halo-propanoic acid esters |
| Hydrolysis conditions | Acidic (HCl) or basic (NaOH) aqueous media |
| Typical yields | 70-90% for core formation; 60-85% for side chain introduction |
| Purification methods | Column chromatography, recrystallization |
| Stereochemical control | Use of protecting groups and chiral resolution |
Research Findings and Optimization Insights
- The presence of the 7-fluoro substituent enhances the compound’s pharmacokinetic properties and binding affinity in biological targets.
- Optimization of the cyclization step is critical to avoid side reactions such as over-alkylation or polymerization.
- Hydrolysis of nitrile intermediates offers a mild and efficient route to the propanoic acid, avoiding harsh acidic conditions that may degrade the oxazepine ring.
- Enantiomeric purity is achieved by selective crystallization or chiral chromatography, which is essential for consistent biological activity.
- Alternative protecting groups and coupling reagents (e.g., carbonyldiimidazole) have been explored to improve yields and reduce impurities.
Q & A
Basic: What synthetic routes are recommended for 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions involving fluorinated benzoxazepine precursors and propanoic acid derivatives. For example, fluorinated benzoxazepine intermediates (e.g., 7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine) can undergo alkylation with bromo- or chloro-propanoic acid esters, followed by hydrolysis to yield the final product. Reaction conditions (e.g., temperature, solvent polarity, and catalysts like NaH or K₂CO₃) significantly impact yield .
Basic: How is the structural conformation of this compound characterized in academic research?
Answer:
Structural elucidation typically employs:
- NMR spectroscopy : H and C NMR identify fluorine-induced deshielding effects on aromatic protons and confirm the oxazepine ring’s dihydro conformation .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₅FNO₃) and detects fragmentation patterns unique to the fluorinated benzoxazepine core .
- X-ray crystallography : Limited due to crystallization challenges (see FAQ 6), but successful cases reveal intramolecular hydrogen bonding between the carboxylic acid and oxazepine oxygen .
Basic: Which biological receptors or pathways are targeted by this compound?
Answer:
The compound modulates H1 histamine and 5-HT2A serotonin receptors , as demonstrated in patent data for related fluorinated benzoxazepine-propanoic acid derivatives. These dual activities suggest potential applications in neurological disorders, particularly sleep regulation. Competitive binding assays (e.g., radioligand displacement using [³H]ketanserin for 5-HT2A) are standard for validating receptor affinity .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Answer:
Key strategies include:
- Fluorine-directed regioselectivity : Utilize electrophilic fluorination at the 7-position of benzoxazepine precursors to minimize byproducts .
- Protecting group chemistry : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) during alkylation steps to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in condensation steps, while EtOH/H₂O mixtures improve hydrolysis efficiency .
Advanced: What experimental strategies address discrepancies between in vitro receptor binding data and in vivo efficacy studies?
Answer:
- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS to identify metabolic instability or poor distribution .
- Metabolite identification : Incubate the compound with liver microsomes to detect active/inactive metabolites that may explain efficacy gaps .
- Receptor occupancy studies : Use PET imaging with radiolabeled analogs (e.g., F derivatives) to quantify target engagement in vivo .
Advanced: What are the crystallographic challenges associated with this compound, and how can they be mitigated?
Answer:
The flexible oxazepine ring and carboxylic acid group hinder crystallization. Solutions include:
- Co-crystallization : Use small-molecule co-formers (e.g., nicotinamide) to stabilize the lattice via hydrogen bonding .
- Salt formation : Convert the carboxylic acid to a sodium or meglumine salt, improving solubility and crystal packing .
- Low-temperature techniques : Perform crystallization at –20°C to slow molecular motion and enhance crystal nucleation .
Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer:
- Core modifications : Introduce substituents at the benzoxazepine 2- or 3-positions to assess steric effects on receptor binding .
- Fluorine replacement : Compare 7-fluoro analogs with chloro or methyl groups to evaluate electronic contributions to 5-HT2A affinity .
- Propanoic acid bioisosteres : Replace the carboxylic acid with tetrazole or acyl sulfonamide groups to improve metabolic stability while retaining acidity .
Advanced: What analytical methods validate the compound’s purity and stability under experimental conditions?
Answer:
- HPLC-DAD/ELSD : Use C18 columns with 0.1% TFA in H₂O/MeCN gradients to separate impurities (e.g., hydrolyzed esters or oxidized benzoxazepine) .
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
- Stability-indicating assays : Monitor pH-dependent hydrolysis of the oxazepine ring via F NMR in buffered solutions (pH 1–13) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
